molecular formula C24H24ClN5O3 B3011951 2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105227-96-0

2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Katalognummer: B3011951
CAS-Nummer: 1105227-96-0
Molekulargewicht: 465.94
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. Its structure includes:

  • 2-(4-Chlorobenzyl): A chlorinated aromatic substituent at position 2.
  • N-Cyclohexyl carboxamide: A cyclohexyl group attached to the carboxamide moiety at position 6.
  • 4-Methyl: A methyl group at position 3.
  • 1,5-Dioxo: Two ketone groups at positions 1 and 4.

The molecular formula is C26H25ClN5O3, with a molecular weight of 502.97 g/mol (calculated based on analogous compounds in ).

Eigenschaften

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O3/c1-28-22(32)19-12-9-16(21(31)26-18-5-3-2-4-6-18)13-20(19)30-23(28)27-29(24(30)33)14-15-7-10-17(25)11-8-15/h7-13,18H,2-6,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCILYZANCATNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule belonging to the triazoloquinazoline class. Its complex structure suggests potential biological activities that warrant investigation. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure

The compound features:

  • A quinazoline core fused with a triazole ring .
  • Substituents including a chlorobenzyl group and a cyclohexyl moiety .

Molecular Formula

  • C26H28ClN5O3
  • Molecular Weight: 493.99 g/mol

Functional Groups

The presence of various functional groups suggests potential interactions with biological targets, particularly in the context of pharmacological applications.

Anticonvulsant Properties

Research indicates that compounds within the triazoloquinazoline family exhibit anticonvulsant activities. Although specific data on this compound's mechanism of action is limited, it is hypothesized that it may modulate ion channels in the nervous system, similar to other compounds in this class.

Kinase Inhibition

The triazoloquinazoline scaffold is often associated with kinase inhibitors. Kinases play critical roles in cellular signaling and regulation. Inhibiting specific kinases can be a therapeutic strategy for treating diseases such as cancer and inflammatory disorders. Studies suggest that modifications to substituents can significantly affect binding affinity and biological activity against various kinases.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties linked to the chlorobenzyl and cyclohexyl groups. However, comprehensive studies are required to confirm these activities and elucidate the underlying mechanisms.

Study on Similar Compounds

A study examined compounds similar to 2-(4-chlorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , revealing significant cytostatic activity against pancreatic cancer cell lines. This suggests potential applications in oncology .

Structure-Activity Relationship (SAR)

Research into SAR indicates that structural modifications can enhance biological activity. For instance:

  • The introduction of different side chains has been shown to alter binding affinities significantly.
  • Compounds with enhanced lipophilicity demonstrated improved antimicrobial effects in related studies .

Summary of Biological Activities

Activity TypeDescription
AnticonvulsantPotential modulation of ion channels; further studies needed
Kinase InhibitionMay inhibit specific kinases; therapeutic implications in cancer treatment
AntimicrobialPreliminary evidence suggests activity; requires further validation
Cytostatic ActivitySignificant effects observed in pancreatic cancer cell lines

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound’s closest analogs share the [1,2,4]triazolo[4,3-a]quinazoline scaffold but differ in substituents, which influence physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound 2-(4-Chlorobenzyl), 4-Methyl, N-Cyclohexyl C26H25ClN5O3 502.97 Not provided
2-(3-Chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl) analog 2-(3-Chlorobenzyl), 4-(3-Methylbutyl), N-Cyclopentyl C27H30ClN5O3 508.00 1242913-25-2
2-(2-Chloro-6-fluorobenzyl)-N-cyclohexyl-4-propyl analog 2-(2-Chloro-6-Fluorobenzyl), 4-Propyl, N-Cyclohexyl C26H26ClFN5O3 518.97 Not provided
N-Cyclohexyl-4-methyl-2-[(4-methylphenyl)methyl] analog 2-(4-Methylbenzyl), 4-Methyl, N-Cyclohexyl C25H27N5O3 445.50 1105212-78-9

Key Observations :

Substituent Effects on Molecular Weight :

  • The 3-methylbutyl group in the cyclopentyl analog increases molecular weight to 508.00 g/mol, the highest among the analogs.
  • The 2-chloro-6-fluorobenzyl group introduces halogen diversity but results in a comparable molecular weight (518.97 g/mol).

The 2-chloro-6-fluorobenzyl group introduces steric hindrance and electronic effects, which could alter receptor binding.

Cycloalkyl vs. Aromatic Substituents :

  • The N-cyclohexyl group (target compound and ) offers conformational rigidity, whereas the N-cyclopentyl group may increase solubility due to reduced steric bulk.
  • The 4-methylbenzyl substituent in lacks halogens, reducing electronegativity and possibly diminishing interactions with polar targets.

Data Gaps :

  • Physical constants (e.g., melting point, solubility) and toxicity profiles are unavailable for all compounds, limiting direct bioactivity comparisons .

Implications for Research and Development

  • Medicinal Chemistry : The triazoloquinazoline core is a promising scaffold for kinase inhibitors or protease modulators. Halogen substitutions (Cl, F) could improve target affinity .
  • Synthetic Challenges : Introducing bulky groups like 3-methylbutyl may complicate synthesis, requiring optimized coupling reagents.
  • Regulatory Considerations : The absence of MSDS or toxicity data (e.g., TRI reports ) underscores the need for comprehensive safety studies.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:
To optimize synthesis, employ a Design of Experiments (DoE) approach combined with flow chemistry techniques . For example:

  • Reaction Parameters : Vary solvent polarity (e.g., ethanol vs. glacial acetic acid), temperature (reflux vs. room temperature), and stoichiometry of reagents (e.g., substituted benzaldehyde ratios) to identify optimal yield conditions .
  • Flow Chemistry : Utilize continuous-flow reactors to enhance reproducibility and reduce side reactions, as demonstrated in diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation .
  • Workup Optimization : Use vacuum evaporation and column chromatography (e.g., SiO₂ with cyclohexane:EtOAc gradients) for purification .

Basic: How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as seen in related triazoloquinazoline derivatives .
  • Vibrational Spectroscopy : Assign IR/Raman peaks using DFT calculations (e.g., B3LYP/6-31G* basis sets) to correlate with experimental data .
  • Thermal Analysis : Determine melting points via differential scanning calorimetry (DSC) and assess stability under varying humidity/temperature .

Advanced: What strategies are used to resolve contradictions in biological activity data for triazoloquinazoline analogs?

Methodological Answer:
Contradictions may arise from:

  • Structural Variability : Subtle substituent changes (e.g., 4-chlorobenzyl vs. 3-trifluoromethylphenyl) alter binding affinities. Use SAR studies to compare analogs (e.g., 39.5% yield for 4-fluorophenyl vs. 76% for 4-chlorophenyl derivatives) .
  • Statistical Validation : Apply ANOVA to assess significance of activity differences across batches or assay conditions .
  • Orthogonal Assays : Validate results using independent methods (e.g., enzyme inhibition + cell viability assays) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the triazole-quinazoline core (e.g., replacing cyclohexyl with cyclopentyl) to assess impact on bioactivity .
  • Functional Group Swapping : Test substituents like 4-chlorobenzyl vs. 2-bromophenyl to evaluate electronic/steric effects .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins, validated by experimental IC₅₀ values .

Basic: What safety precautions are critical during handling and storage?

Methodological Answer:

  • GHS Compliance : Although no specific hazards are reported for structurally similar compounds, standard precautions include:
    • Use of PPE (gloves, lab coat, goggles).
    • Avoidance of ignition sources (sparks, open flames) .
  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent degradation .

Advanced: How can researchers validate crystallographic data using computational methods?

Methodological Answer:

  • DFT Calculations : Compare experimental XRD bond lengths/angles with optimized geometries from Gaussian09 or ORCA software .
  • Electron Density Maps : Overlay Hirshfeld surfaces (e.g., CrystalExplorer) to analyze intermolecular interactions (e.g., π-π stacking in triazoloquinazolines) .

Basic: What analytical methods are recommended for purity assessment?

Methodological Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) and ESI+ detection to quantify impurities .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for structural confirmation (e.g., δ 7.2–8.1 ppm for aromatic protons) .

Advanced: How can researchers investigate the mechanism of action for this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to study binding stability .
  • Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) under varied substrate concentrations to determine inhibition type (competitive/non-competitive) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.